molecular formula C9H9ClO2 B11908466 5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole CAS No. 408326-82-9

5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole

Cat. No.: B11908466
CAS No.: 408326-82-9
M. Wt: 184.62 g/mol
InChI Key: YJUBBXQABKGXAP-UHFFFAOYSA-N
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Description

5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzo[d][1,3]dioxole, featuring a chlorine atom at the 5-position and two methyl groups at the 2,2-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole typically involves the chlorination of 2,2-dimethylbenzo[d][1,3]dioxole. One common method is the electrophilic aromatic substitution reaction, where chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) is used under controlled conditions to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom or the reduction of other functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the chlorine atom.

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include dechlorinated derivatives or reduced functional groups.

Scientific Research Applications

5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbenzo[d][1,3]dioxole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole: Contains an iodine atom instead of chlorine, which can lead to different reactivity and applications.

    5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole:

Uniqueness

5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. This makes it valuable for certain synthetic applications and research studies where chlorinated derivatives are required.

Biological Activity

5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article compiles data from various studies to present a comprehensive overview of its biological properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

This compound features a chlorine substituent at the 5-position and two methyl groups at the 2-position of the benzo[d][1,3]dioxole framework. This structural configuration is believed to influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.5 µg/mL
Escherichia coli125 µg/mL
Pseudomonas aeruginosa62.5 µg/mL
Candida albicans15.6 µg/mL

The compound's ability to inhibit the growth of these pathogens suggests potential applications in developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines with promising results.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)26 µM
HeLa (Cervical Cancer)35 µM
A549 (Lung Cancer)40 µM

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cell lines .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially modulating enzyme activities and cellular signaling pathways. The aldehyde group in the structure may facilitate covalent bonding with nucleophilic sites in biomolecules, influencing various biological processes .

Case Studies

Case Study: Antidiabetic Potential
Recent investigations into benzodioxole derivatives have highlighted their potential as antidiabetic agents. In vivo studies using streptozotocin-induced diabetic mice demonstrated that certain derivatives of benzodioxoles could significantly lower blood glucose levels while exhibiting low toxicity to normal cells .

Case Study: Antifungal Activity
Another study assessed the antifungal activity of related compounds against Candida species. The results indicated that derivatives similar to this compound showed significant antifungal effects with MIC values comparable to established antifungal agents .

Properties

CAS No.

408326-82-9

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

5-chloro-2,2-dimethyl-1,3-benzodioxole

InChI

InChI=1S/C9H9ClO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3

InChI Key

YJUBBXQABKGXAP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)Cl)C

Origin of Product

United States

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